5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one - 887458-92-6

5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-3430530
CAS Number: 887458-92-6
Molecular Formula: C23H21N5O2
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Kinase Inhibition: This class of compounds has shown promising activity as kinase inhibitors, particularly tyrosine kinases []. Kinases play a crucial role in various cellular processes, including cell growth and proliferation.
Applications
  • Medicinal Chemistry: As potential therapeutic agents for diseases like cancer [, , ] due to their possible kinase inhibitory activity [, ]. Further research is needed to explore its efficacy and safety profile.
  • Antimicrobial Agents: Research on related thienopyrimidines has revealed antimicrobial activity, suggesting a potential application in this field [].
    • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative containing a thieno[2,3-d]pyrimidine moiety. It was synthesized using FeCl3-SiO2 as a catalyst [].
    • Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core structure with the target compound, 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one. Both compounds feature a phenyl ring attached to the pyrazole ring, although their substituents and overall structures differ.
  • 3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one

    • Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative synthesized from ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate and tested for its cytotoxic activity [].
    • Relevance: This compound belongs to the fused pyrimidine class, similar to the target compound, 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, which also contains a pyrimidine ring fused with another heterocycle. While both compounds share the pyrimidine core, their fused partners, substituents, and associated activities differ.

    1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

    • Compound Description: This group of compounds features a pyrazolo[3,4-d]pyrimidine scaffold with a benzothiazole moiety and has been investigated for cytotoxic activity [].
    • Relevance: These compounds share the pyrazolo[3,4-d]pyrimidine core with the target compound, 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one. While the core structure is similar, the specific substituents and their positions on the pyrazole and pyrimidine rings differ between this group and the target compound.
    • Compound Description: This series of compounds, derived from pyrimidine, was synthesized and evaluated for anti-inflammatory activity [].
    • Relevance: These compounds, like the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, belong to the larger family of pyrimidine-based heterocyclic compounds. They both contain the pyrazolo[3,4-d]pyrimidine core, highlighting a common structural feature often associated with diverse biological activities.
  • Thieno[2′,3′:4,5]pyrimidino[1,2-b][1,2,4,5]tetrazine

    • Compound Description: This compound was synthesized using a hydrazonoyl halide and a pyrimidine-2-thione derivative [].
    • Relevance: This compound, like the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, highlights the versatility of pyrimidines as building blocks in organic synthesis. Both compounds stem from synthetic routes involving pyrimidine derivatives, demonstrating the diverse chemical space accessible from this common heterocyclic motif.
    • Compound Description: This compound was synthesized from 3-amino-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one through reactions with hydrazonoyl halides [].
    • Relevance: This compound illustrates the diversity achievable within the pyrimidine family of compounds, similar to the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one. While the specific structures and potential applications differ, both compounds emphasize the role of pyrimidines as central scaffolds in constructing diverse chemical entities.
    • Compound Description: This compound was synthesized from 5-amino-6-mercapto-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one via reactions with hydrazonoyl halides [].
    • Relevance: This compound showcases the potential for structural diversity within the pyrazolo[3,4-d]pyrimidine family, much like the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one. While their specific substitutions and potential applications may differ, both molecules exemplify how modifications to the core pyrazolo[3,4-d]pyrimidine scaffold can lead to diverse chemical structures.
  • Triazolo[4,3-a]pyrimidin-5(1H)-one

    • Compound Description: This compound, containing a triazolo[4,3-a]pyrimidin-5(1H)-one core, was generated through reactions with hydrazonoyl halides [].
    • Relevance: This compound emphasizes the role of pyrimidines in constructing diverse heterocyclic systems, as seen with the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one. Both molecules, while structurally distinct, underscore the significance of pyrimidines as foundational units for creating a wide range of heterocyclic compounds with potential biological activities.

    1-{[2-(1-benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-substituted-1,3-thiazol-5-yl}-2-phenyldiazene

    • Compound Description: This compound, synthesized through reactions with hydrazonoyl halides, incorporates a pyrazole ring linked to a thiazole ring and a phenyldiazene moiety [].
    • Relevance: This compound and the target compound, 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, belong to the class of nitrogen-containing heterocycles. Despite their distinct structures, they both exemplify the broad structural diversity and potential applications of such heterocyclic compounds in medicinal chemistry and drug discovery.

    3-acyl-4-(1-benzofuran-2-ylcarbonyl)pyrazole

    • Compound Description: This compound was prepared via reactions involving hydrazonoyl halides and features a pyrazole ring substituted with an acyl group and a benzofuran moiety [].
    • Relevance: Similar to the target compound, 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, this molecule highlights the relevance of pyrazole-containing structures in organic synthesis. While their specific structures and applications differ, both compounds exemplify the prevalence and versatility of pyrazole moieties in the design and synthesis of diverse chemical entities.
    • Compound Description: This class of compounds, synthesized using hydrazonoyl halides and 1-(benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one, showcases the potential for structural diversity within the pyrazolopyridazine family [].
    • Relevance: Similar to the target compound, 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, these derivatives highlight the significance of fused heterocyclic systems in medicinal chemistry. While the target compound features a pyrazolopyrimidine core, the related compounds contain a pyrazolopyridazine core. This structural similarity suggests potential shared chemical properties and possible overlapping biological activities, despite the difference in ring structure.
    • Compound Description: These compounds were prepared by reacting hydrazonoyl halides with 1,2,3,5,6,7..........hexahydro-4H-cyclopenta[4,5]thieno[2,3-d] pyrimidin-2, 4-dithione [].
    • Relevance: This group of compounds and the target compound, 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, belong to the category of fused heterocyclic compounds incorporating sulfur and nitrogen atoms. This structural similarity, despite differences in ring size and substituents, suggests potential shared physicochemical properties and possible overlapping biological activities. Both exemplify the vast chemical space occupied by sulfur and nitrogen-containing heterocycles, a class of compounds with a rich history in medicinal chemistry.
    • Compound Description: These compounds were synthesized by reacting hydrazonoyl halides with 2 (4-Dihydro – 5 – oxo – 3 – methyl 1H – pyrazolo – 1 – yl ) -5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4(3H,4H) -one [].
    • Relevance: These compounds and the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, exemplify the structural diversity within the pyrazole-containing heterocyclic compounds. Despite differences in their specific ring systems and substituents, both highlight the importance of pyrazole as a building block in medicinal chemistry. Their presence in various bioactive molecules suggests the potential for shared chemical properties and possible overlapping pharmacological profiles, emphasizing the need for further investigation into their structure-activity relationships.
    • Compound Description: This compound, incorporating thieno[2,3-d]pyrimidine and oxadiazole moieties, was synthesized as part of a study exploring the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives [].
    • Relevance: This compound, similar to the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, belongs to the class of heterocyclic compounds containing a pyrimidine ring. While the target compound is a pyrazolo[3,4-d]pyrimidine derivative, the presence of a shared pyrimidine core in both highlights their common ancestry and suggests potential similarities in their physicochemical properties.
    • Compound Description: This group of compounds, featuring a thieno[2,3-d]pyrimidine core linked to an oxadiazole ring, was investigated for antimicrobial activity [].
    • Relevance: This group of compounds, although structurally distinct, shares a common focus on heterocyclic systems with the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one. Both exemplify the exploration of diverse heterocyclic scaffolds in medicinal chemistry.
  • 4-(alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines

    • Compound Description: This class of compounds, characterized by a thieno[2,3-d]pyrimidine core with an attached oxadiazole ring and an alkylthio substituent, was part of a study focusing on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives [].
    • Relevance: These compounds, although structurally distinct, share a common focus on heterocyclic systems with the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one. Both exemplify the exploration of diverse heterocyclic scaffolds in medicinal chemistry.
    • Compound Description: This compound, featuring a triazolothieno[2,3-d]pyrimidine core, was synthesized through the cyclization of a hydrazino-thieno[2,3-d]pyrimidine derivative [].
    • Relevance: This compound, while structurally distinct, emphasizes the versatility of fused heterocyclic systems containing nitrogen and sulfur, a class to which the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one also belongs. Both compounds highlight the exploration of these heterocyclic scaffolds in medicinal chemistry.
  • 2,6,7-trimethyl-l,2,4-triazolo[3,4-a]thieno[2,3-d]pyrimidin-5-one

    • Compound Description: This compound, a structural isomer of the previously mentioned triazolothieno[2,3-d]pyrimidine, was obtained through a Dimroth rearrangement of its isomer [].
    • Relevance: Similar to the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, this compound emphasizes the role of fused heterocyclic systems containing nitrogen and sulfur in medicinal chemistry. Despite their structural differences, both compounds underscore the importance of exploring these heterocyclic scaffolds for their diverse chemical properties and potential biological activities.

    Acetaldehyde 5,6-dimethyl-4-3H-oxo-thieno[2,3-d]pyrimidin-2-yl hydrazone

    • Compound Description: This compound, featuring a thieno[2,3-d]pyrimidine core with a hydrazone substituent, was utilized as an intermediate in the synthesis of triazolothieno[2,3-d]pyrimidines [].
    • Relevance: This compound highlights the significance of thieno[2,3-d]pyrimidines as valuable intermediates in organic synthesis, similar to the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, which also incorporates this structural motif. Both emphasize the importance of thieno[2,3-d]pyrimidines in constructing more complex heterocyclic systems.

    Sugar Hydrazones of 2-Hydrazino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

    • Compound Description: These compounds, formed by reacting 2-hydrazino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one with various sugars, were used to generate fused tricyclic compounds [].
    • Relevance: These compounds, although structurally distinct, showcase the use of thieno[2,3-d]pyrimidine derivatives as building blocks for more complex structures, similar to the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one. Both highlight the versatility of thieno[2,3-d]pyrimidines as scaffolds in organic synthesis.
    • Compound Description: These compounds, derived from the dehydrogenative cyclization of sugar hydrazones of thieno[2,3-d]pyrimidine derivatives, were prepared as part of a study exploring novel heterocyclic systems [].
    • Relevance: While structurally distinct, these compounds and the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one underscore the significance of heterocyclic chemistry in drug discovery. Both highlight the exploration of diverse heterocyclic scaffolds in the pursuit of novel therapeutics.
  • Substituted pyrazolo[3,4-d]pyrimidines

    • Compound Description: These compounds, derived from 5-amino-1-phenyl-1H-pyrazole derivatives, were synthesized and evaluated for their in vitro antiproliferative and antioxidant activities [].
    • Relevance: This broad class of compounds is directly relevant to the target compound, 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, which itself is a substituted pyrazolo[3,4-d]pyrimidine. This shared core structure suggests that the target compound might exhibit similar biological activities, including antiproliferative and antioxidant effects, warranting further investigation.

    N-[(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)]-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine

    • Compound Description: This specific pyrazolo[3,4-d]pyrimidine derivative, synthesized and evaluated for its antiproliferative and antioxidant activities, displayed significant cytotoxicity against the MCF-7 breast cancer cell line, even surpassing the potency of the reference drug cisplatin [].
    • Relevance: This compound's potent antiproliferative activity against MCF-7 cells, along with its structural similarity to the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, suggests that the target compound may also exhibit promising anticancer properties. This finding warrants further investigation into the target compound's potential as an antitumor agent.

    1-(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)-6-phenyl-1,5,-dihydropyrazolo[3,4-d]pyrimidin-4-one

    • Compound Description: This pyrazolo[3,4-d]pyrimidine derivative, designed and synthesized for its potential antiproliferative and antioxidant properties, exhibited significant cytotoxicity against the A549 lung cancer cell line, with potency comparable to cisplatin [].
    • Relevance: The remarkable anticancer activity of this compound against A549 cells, in conjunction with its structural similarity to the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, suggests that the target compound might also possess potent antitumor properties, particularly against lung cancer cells. Further investigation into the target compound's anticancer potential is warranted based on this observation.

    1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one

    • Compound Description: This compound, known as Epimidin, displays anticonvulsant activity and was the subject of an HPLC method development for quantitative determination [].
    • Relevance: This compound highlights a pyrazolo[3,4-d]pyrimidin-4-one core structure, which is also present in the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one. This structural commonality, despite differences in the substituents attached to the core, suggests that the target compound may also exhibit therapeutic potential, particularly in the realm of neurological disorders.

    (Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one

    • Compound Description: This compound, derived from 4-aminoantipyrine, exhibited promising anticancer activity against the MCF7 human breast cancer cell line, with an IC50 value ranging from 30.68 to 60.72 μM [].
    • Relevance: While structurally distinct, this compound and the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one both share a focus on developing novel anticancer agents. Their inclusion in research targeting the MCF7 cell line underscores the ongoing search for effective treatments for breast cancer.

    3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

    • Compound Description: This compound, synthesized from 4-aminoantipyrine, showed promising anti-breast cancer activity against the MCF7 cell line, exhibiting an IC50 value within the range of 30.68 to 60.72 μM [].
    • Relevance: While structurally distinct, this compound and the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one both highlight the ongoing search for effective therapies against breast cancer, as evidenced by their inclusion in research targeting the MCF7 cell line.
    • Compound Description: This compound, derived from 4-aminoantipyrine, demonstrated potent anticancer activity against the MCF7 breast cancer cell line, with an IC50 value falling within the 30.68 to 60.72 μM range [].
    • Relevance: Although structurally distinct, this compound and the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one both share a common goal of identifying new therapeutic agents against breast cancer. Their evaluation against the MCF7 cell line underscores the ongoing efforts to combat this disease.
  • 3,3′-(4,4′-sulfonylbis(4,1-phenylene))bis(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)

    • Compound Description: This compound, derived from 4-aminoantipyrine, exhibited promising anti-breast cancer activity against the MCF7 cell line, with an IC50 value in the range of 30.68 to 60.72 μM [].
    • Relevance: While structurally different, this compound and the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one underscore the shared objective of discovering effective treatments for breast cancer. Their assessment against the MCF7 cell line reflects the ongoing exploration of novel therapeutic options.
    • Compound Description: This compound, synthesized from 4-aminoantipyrine, displayed potent anticancer activity against the MCF7 breast cancer cell line, exhibiting an IC50 value within the 30.68 to 60.72 μM range [].
    • Relevance: Despite their structural differences, this compound and the target compound 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one both highlight the ongoing efforts to discover new therapeutic agents against breast cancer. Their evaluation against the MCF7 cell line underscores the ongoing search for effective treatments for this disease.

Properties

CAS Number

887458-92-6

Product Name

5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C23H21N5O2/c1-15-7-8-19(16(2)11-15)28-22-18(12-25-28)23(30)26(14-24-22)13-21(29)27-10-9-17-5-3-4-6-20(17)27/h3-8,11-12,14H,9-10,13H2,1-2H3

InChI Key

IUDPNWCNYNOFNI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.